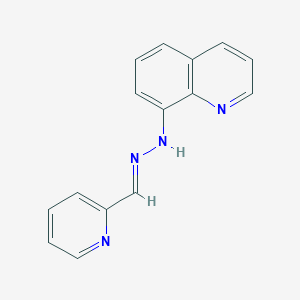

N-2-adamantylcyclohexanecarboxamide

説明

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide, also known as N-2-adamantylcyclohexanecarboxamide or Enamine_000701:

Pharmaceutical Development

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide has shown potential in pharmaceutical development due to its unique structural properties. Its rigid, tricyclic framework can enhance the stability and bioavailability of drug molecules. This compound can be used as a scaffold for designing new drugs, particularly in the development of antiviral, antibacterial, and anticancer agents .

Neuroprotective Agents

Research indicates that N-2-adamantylcyclohexanecarboxamide may have neuroprotective properties. Its structure allows it to interact with neural receptors and enzymes, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Studies are ongoing to explore its efficacy in preventing neuronal damage and promoting neural regeneration.

Chemical Synthesis

In the field of chemical synthesis, Enamine_000701 serves as a valuable intermediate. Its stable and versatile structure makes it an excellent candidate for synthesizing complex organic molecules. It can be used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Material Science

The unique properties of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide make it useful in material science. It can be incorporated into polymers to enhance their mechanical strength and thermal stability. This compound is being investigated for its potential in creating advanced materials for use in aerospace, automotive, and electronic industries .

Catalysis

N-2-adamantylcyclohexanecarboxamide has potential applications in catalysis. Its rigid structure and functional groups can act as ligands in catalytic reactions, improving the efficiency and selectivity of various chemical processes. This makes it valuable in industrial applications where efficient catalysis is crucial .

Biological Research

In biological research, Enamine_000701 is used as a tool to study protein-ligand interactions. Its unique structure allows it to bind selectively to certain proteins, making it useful in the study of enzyme mechanisms and receptor functions. This can lead to a better understanding of biological processes and the development of new therapeutic strategies .

Environmental Science

Lastly, N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide is being studied for its applications in environmental science. It can be used in the development of sensors and materials for detecting and removing pollutants from the environment. Its stability and reactivity make it suitable for creating effective environmental remediation technologies.

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

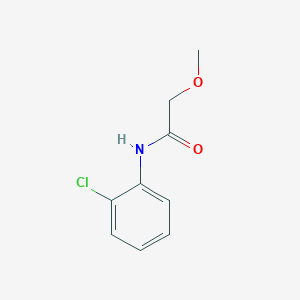

N-(2-adamantyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h11-16H,1-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXXNOOSGAGIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329650 | |

| Record name | N-(2-adamantyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-adamantyl)cyclohexanecarboxamide | |

CAS RN |

325820-49-3 | |

| Record name | N-(2-adamantyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)

![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)

![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)